Product packaging for Diolmycin A1(Cat. No.:CAS No. 150408-69-8)

Diolmycin A1

Cat. No.: B1176970
CAS No.: 150408-69-8
Attention: For research use only. Not for human or veterinary use.
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Description

Diolmycin A1 is a novel antibiotic compound first isolated from the soil actinomycete Streptomyces sp. WK-2955 . It belongs to a class of compounds characterized as 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol, with this compound identified as the erythro-isomer . Its primary research application is as a potent anticoccidial agent; in vitro studies demonstrate that it inhibits the growth of the protozoan parasite Eimeria tenella , a cause of coccidiosis, at low concentrations of 0.02-2.0 µg/ml . Beyond its anticoccidial properties, research into its bioactivity has revealed significant anti-inflammatory potential. Subsequent studies have shown that Diolmycin A2, a closely related stereoisomer, exhibits potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells, suggesting a potential mechanism for anti-inflammatory action . The absolute configuration of the predominant enantiomer in natural this compound has been determined to be (11R,12S) through asymmetric total synthesis . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2OSe B1176970 Diolmycin A1 CAS No. 150408-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150408-69-8

Molecular Formula

C3H4N2OSe

Synonyms

diolmycin A1

Origin of Product

United States

Origin, Isolation, and Production of Diolmycin A1

Discovery and Identification of Producing Microorganisms

Diolmycin A1 was discovered as part of a series of new anticoccidial compounds. The identification of the microorganisms responsible for producing this compound is a crucial step in its study and potential large-scale availability.

Isolation from Streptomyces Species and Related Actinomycetes

Diolmycins, including this compound, were initially isolated from the culture broth of the actinomycete strain WK-2955. This strain was identified as a Streptomyces species, isolated from soil. Streptomyces species are well-known producers of a wide array of secondary metabolites with diverse biological activities, including antibiotics. The isolation of this compound from Streptomyces sp. WK-2955 highlights the importance of this genus within the Actinomycetota phylum as a source of bioactive compounds.

Exploration of Other Microbial Sources and Associated Microbiomes

While Streptomyces sp. WK-2955 was the initial identified source, research has explored other potential microbial origins for diolmycins. This compound has also been reported to be isolated from Gordonia species, which are also members of the Actinomycetota phylum. Specifically, Gordonia sp. strain 647W.R.1a.05, cultivated from the venom duct of the cone snail Conus circumcisus, was found to produce this compound and other related compounds. This indicates that symbiotic bacteria associated with other organisms can also be a source of diolmycins. Another study investigating marine bacteria from Jeju Island, Korea, identified Diolmycin A2 (a related compound) from Bacillus badius, suggesting the potential for other bacterial genera and marine environments to yield diolmycins.

Table 1: Microbial Sources of Diolmycins

CompoundPrimary Microbial SourceOther Reported Sources
This compoundStreptomyces sp. WK-2955 Gordonia sp.
Diolmycin A2Streptomyces sp. WK-2955 Bacillus badius
Diolmycin B1Streptomyces sp. WK-2955
Diolmycin B2Streptomyces sp. WK-2955 Gordonia sp.

Fermentation and Large-Scale Production Methodologies for this compound

The production of this compound typically involves the fermentation of the producing microorganism. Fermentation is a process where microorganisms are cultured in a controlled environment to produce desired compounds. While specific detailed methodologies for large-scale this compound fermentation are not extensively detailed in the provided snippets, the isolation from fermentation broth indicates that liquid culture methods are employed. Large-scale fermentation requires careful control of parameters such as temperature, pH, aeration, and agitation to optimize microbial growth and product yield. The process often involves growing the microorganisms in large vessels called fermenters or bioreactors.

Extraction and Purification Techniques for this compound

Once fermentation is complete, this compound must be extracted from the culture medium and purified. Several techniques have been employed for this purpose. Initial isolation of diolmycins from the fermentation broth of Streptomyces sp. WK-2955 involved solvent extraction. This was followed by chromatographic techniques, including silica (B1680970) gel column chromatography, gel filtration on Sephadex LH-20, and preparative HPLC (High-Performance Liquid Chromatography).

Another study, focusing on the isolation of Diolmycin A2 from Bacillus badius, utilized solvent extraction with ethyl acetate (B1210297) to obtain secondary metabolite fractions. Further purification was achieved using preparative centrifugal partition chromatography (CPC) with a specific solvent system. HPLC was also used for analysis and potentially further purification. While these methods were applied to Diolmycin A2, similar principles and techniques involving solvent extraction and various chromatographic methods are likely applicable to the extraction and purification of this compound due to their structural similarities.

Table 2: Extraction and Purification Techniques

TechniqueApplication in Diolmycin Isolation
Solvent ExtractionUsed to extract diolmycins from fermentation broth.
Silica Gel Column ChromatographyUsed for purification.
Gel Filtration on Sephadex LH-20Used for purification.
Preparative HPLCUsed for purification.
Preparative Centrifugal Partition Chromatography (CPC)Used for purification of Diolmycin A2, likely applicable to this compound.

Structural Elucidation and Stereochemical Assignment of Diolmycin A1

Application of Advanced Spectroscopic Analyses for Structure Determination

The structures of diolmycins A1, A2, B1, and B2 were primarily determined through detailed spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were key techniques employed in this process. NMR spectroscopy, including 1D and 2D techniques, provides valuable information about the connectivity of atoms and the types of functional groups present in a molecule. , , Mass spectrometry, on the other hand, helps determine the molecular weight and elemental composition of the compound. , ,

For Diolmycin A1, spectroscopic data allowed researchers to establish its planar structure as 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. This involved analyzing characteristic signals in the NMR spectra corresponding to the indole (B1671886) and p-hydroxyphenyl moieties, as well as the butanediol (B1596017) chain. Correlations observed in 2D NMR experiments, such as COSY and HMBC, were instrumental in piecing together the molecular framework. , High-resolution mass spectrometry provided the molecular formula, confirming the elemental composition.

While X-ray crystallography is a powerful technique for determining three-dimensional structures at atomic resolution, it requires the formation of high-quality crystals. , Although X-ray crystallography has been used in the structural determination of related compounds , , the primary method for this compound's initial structural elucidation relied on the comprehensive interpretation of NMR and MS data.

Determination of Relative and Absolute Stereochemical Configurations of this compound

Determining the relative and absolute stereochemistry of this compound was a critical aspect of its structural characterization. This compound possesses chiral centers within its butanediol moiety.

The relative configuration of the this compound was determined to be the erythro-isomer through chemical synthesis of this isomer and comparison with the natural product. , This synthetic approach provided a reference point for assigning the spatial arrangement of the hydroxyl groups on the adjacent carbons in the butanediol chain.

The absolute stereochemistry, which defines the specific spatial arrangement of atoms in a chiral molecule, was determined through asymmetric total synthesis. , , An asymmetric synthesis of this compound established the (11R,12S) absolute configuration for the predominant enantiomer. , This synthesis started from 2-(4-hydroxyphenyl)ethanol (B1682651) and was achieved in six steps. ,

Techniques such as Electronic Circular Dichroism (ECD) spectroscopy can be used to determine the absolute configuration of chiral molecules by analyzing their differential absorption of left and right circularly polarized light. , , While the search results specifically mention TDDFT-ECD being applied to other compounds , this method, along with modified Mosher's method , , , are common approaches for absolute stereochemical assignment. The asymmetric synthesis provided definitive evidence for the absolute configuration of the predominant (−)-antipode of this compound as (11R, 12S). , , It was noted that the natural product exists as an unusual approximately 4:1 mixture of enantiomers. ,

Stereoisomeric Relationships within the Diolmycin Family (A1, A2, B1, B2)

The diolmycin family consists of four related compounds: Diolmycins A1, A2, B1, and B2. These compounds are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Diolmycins A1 and A2 are stereoisomers with the structure of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. , Based on chemical synthesis, this compound was assigned the erythro relative configuration, while Diolmycin A2 was determined to be the threo isomer. , The difference between erythro and threo isomers lies in the relative orientation of substituents on two adjacent chiral centers in a Fischer projection.

The stereoisomers Diolmycins B1 and B2 were deduced to be erythro- and threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol, respectively. , This indicates that the structural difference between the A and B series lies in one of the aromatic substituents, with the A series having an indole group and a p-hydroxyphenyl group, while the B series has two p-hydroxyphenyl groups. The stereochemical relationships within each series (A1/A2 and B1/B2) are defined by the erythro and threo configurations of the 2,3-butanediol (B46004) core. ,

The absolute configuration of (+)-Diolmycin A2 has been reported as (11S, 12S), determined through total synthesis. This further highlights the stereoisomeric relationship between A1 and A2, as they have different absolute configurations at the chiral centers.

Here is a summary of the relative stereochemical relationships within the Diolmycin family:

CompoundStructureRelative Configuration (2,3-butanediol core)
This compound1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediolerythro
Diolmycin A21-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediolthreo
Diolmycin B11,4-di-(p-hydroxyphenyl)-2,3-butanediolerythro
Diolmycin B21,4-di-(p-hydroxyphenyl)-2,3-butanediolthreo

These stereoisomeric relationships are crucial for understanding the biological activities and potentially different interactions of each diolmycin congener.

Biosynthesis of Diolmycin A1

Identification of Precursors and Putative Biosynthetic Intermediates

Diolmycin A1 is considered a plausible intermediate in the biosynthetic pathway of scytonemin (B610753), a pigment found in cyanobacteria. The biosynthesis of scytonemin is understood to originate from aromatic amino acid precursors, specifically derivatives of tryptophan and tyrosine.

Studies have indicated that deaminated forms of tryptophan and tyrosine, namely indole-3-pyruvic acid and p-hydroxyphenylpyruvate, undergo a condensation reaction to yield an intermediate that bears structural similarity to this compound. This suggests that these two compounds are key precursors in the pathway. Further supporting this, prenostodione, a precursor to nostodione A (which itself is a precursor to scytonemin), is believed to arise from the condensation of subunits derived from tryptophan and phenylpropanoid pathways. The chemical structure of this compound, featuring a butanediol (B1596017) backbone substituted with an indolyl group and a hydroxyphenyl group, aligns with its proposed derivation from tryptophan (providing the indole (B1671886) moiety) and tyrosine (providing the hydroxyphenyl moiety).

Proposed Enzymatic Steps and Biosynthetic Pathway Elucidation

Based on the characterized scytonemin biosynthetic pathway, specific enzymatic steps are proposed to be involved in the formation of this compound. The enzymes ScyA and ScyB are implicated in the condensation of the deaminated precursors, indole-3-pyruvic acid and p-hydroxyphenylpyruvate, to form an intermediate structurally similar to this compound. Specifically, ScyB is known to catalyze the conversion of L-tryptophan to indole-3-pyruvic acid. ScyA, identified as a thiamin-dependent enzyme, then facilitates the coupling of indole-3-pyruvic acid with p-hydroxyphenylpyruvic acid. Following this condensation, the enzyme ScyC is responsible for the cyclization of the resulting β-ketoacid product within the scytonemin pathway. Given this compound's position as a likely intermediate, these enzymatic transformations are considered central to its biosynthesis as well. The biosynthetic process is predicted to involve compartmentalization within the cell, with the initial synthesis of structural monomers and their condensation likely occurring in the cytoplasm, while subsequent reactions are predicted to take place in the periplasm.

Genomic Analysis and Gene Cluster Identification for this compound Biosynthesis

This compound has been isolated from microorganisms belonging to the Streptomyces genus and the Gordonia genus. Evidence suggests that diolmycins are produced by Streptomyces species as part of the scytonemin biosynthetic pathway.

Genomic studies of Nostoc punctiforme ATCC 29133, a cyanobacterium producing scytonemin, have identified a unique gene cluster consisting of 18 genes (NpR1276 to NpR1259) involved in scytonemin biosynthesis. As this compound is a plausible intermediate in this pathway, this gene cluster is highly relevant to understanding its biosynthesis. Comparative genomic analyses have shown that most of the genes related to scytonemin biosynthesis are highly conserved across different cyanobacterial strains, including Anabaena, Lyngbya, and Nodularia. Additionally, two other conserved gene clusters (NpF5232 to NpF5236 and a putative two-component regulatory system, NpF1278 and NpF1277) are also likely involved in the biosynthesis and regulation of scytonemin. The enzymes involved in the biosynthesis of specialized metabolites, such as this compound, are typically encoded within biosynthetic gene clusters (BGCs). The presence of BGCs has also been noted in the Gordonia genus, which produces this compound.

Connections to Related Biosynthetic Pathways (e.g., Scytonemin)

The biosynthesis of this compound is significantly connected to the scytonemin biosynthetic pathway. This compound is considered a plausible intermediate in the production of scytonemin. The scytonemin pathway initiates with aromatic amino acid precursors, specifically tryptophan and tyrosine derivatives. The condensation of deaminated tryptophan (indole-3-pyruvic acid) and tyrosine (p-hydroxyphenylpyruvate) is a key step in the scytonemin pathway, leading to an intermediate structurally similar to this compound. The production of diolmycins by Streptomyces species has been reported to occur as part of the scytonemin biosynthetic pathway.

Chemical Synthesis of Diolmycin A1 and Structural Analogues

Total Synthesis Strategies for Diolmycin A1

Total synthesis approaches for this compound have been developed to obtain the compound in sufficient quantities for study and to confirm its structure and absolute configuration. An asymmetric total synthesis of this compound has been achieved in six steps starting from 2-(4-hydroxyphenyl)ethanol (B1682651). Early synthesis of racemic this compound and its analogs was achieved via a stereoselective Wittig reaction followed by osmium oxidation.

Development of Asymmetric Synthetic Routes

Asymmetric synthetic routes for this compound have been a focus of research to produce specific enantiomers. An asymmetric total synthesis starting from 2-(4-hydroxyphenyl)ethanol has been reported. This approach was crucial in defining the absolute stereochemistry of the predominant enantiomer found in the natural product. Asymmetric epoxidation of allylic alcohols has also been utilized in approaches related to the synthesis of this compound.

Control of Stereochemistry in this compound Synthesis

Controlling the stereochemistry is paramount in the synthesis of this compound due to the presence of multiple stereocenters and the impact of stereochemistry on biological activity. The structure of this compound contains a butanediol (B1596017) unit with defined stereochemical configurations. Natural this compound has been found to be a mixture of enantiomers, with a predominant (−) antipode. The absolute configurations of (+)- and (-)-diolmycin A1 were established as (11S, 12R) and (11R, 12S), respectively, through asymmetric total synthesis. HPLC analysis using a chiral column revealed that natural this compound is comprised of approximately a 4:1 mixture of the (-) and (+) enantiomers.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives has been explored, often employing similar synthetic strategies used for the parent compound. Racemic this compound and its analogs were synthesized using a stereoselective Wittig reaction followed by osmium oxidation. The design and synthesis of analogues allow for the investigation of structure-activity relationships and the potential for developing compounds with improved properties.

Methodological Advancements in this compound Synthetic Chemistry

Methodological advancements in organic synthesis have contributed to more efficient and stereoselective routes for this compound. These advancements include the development of asymmetric synthetic strategies and techniques for controlling stereochemistry. Current time information in Bangalore, IN. The use of specific starting materials, such as 2-(4-hydroxyphenyl)ethanol, and controlled reaction conditions have been key in achieving the desired stereochemical outcomes.

Here is a summary of some key data points related to this compound:

PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₃
Molecular Weight297.35 or 297.14 Da
Accurate Mass297.1365 Da
Physical StateColorless powder
Solubility (Soluble)MeOH, DMSO
Solubility (Insoluble)CHCl₃
Origin OrganismStreptomyces sp. WK-2955
Predominant Enantiomer(-) this compound
Absolute Configuration((-)-Diolmycin A1)(11R, 12S)
Absolute Configuration((+)-Diolmycin A1)(11S, 12R)
Natural Product Ratio ((-):(+))~4:1

Mechanistic and Target Oriented Biological Investigations of Diolmycin A1

In Vitro Efficacy Studies and Cellular Responses

Anticoccidial Action and Inhibition of Eukaryotic Parasites

Diolmycin A1, an antibiotic produced by Streptomyces sp. WK-2955, has been identified as a potent anticoccidial agent. Its primary activity is against protozoan parasites of the Eimeria genus, which are responsible for coccidiosis in poultry and other livestock. In vitro studies have demonstrated the efficacy of this compound against Eimeria tenella, a particularly pathogenic species that infects the ceca of chickens.

The anticoccidial activity of this compound was evaluated using an in vitro assay system with Baby Hamster Kidney (BHK-21) cells as the host for the parasite. The studies showed that this compound effectively inhibits the growth of Eimeria tenella, including strains resistant to the ionophore antibiotic monensin. The minimum effective concentration (MEC) of this compound, at which no mature schizonts were observed, was found to be 0.02 µg/ml. This demonstrates a high level of potency against the intracellular developmental stages of the parasite.

Notably, the cytotoxic concentration of this compound against the host BHK-21 cells was 0.2 µg/ml, resulting in a selectivity index (Cytotoxicity/Anticoccidial Activity) of 10. This indicates that the compound is significantly more toxic to the parasite than to the host cells, a crucial characteristic for a therapeutic agent.

Table 1: In Vitro Activity of this compound

Parameter Concentration (µg/ml) Observation
Anticoccidial Activity (MEC) 0.02 No mature Eimeria tenella schizonts observed in host cells.
Cytotoxicity (Host Cells) 0.2 No BHK-21 cells were observed at this concentration or higher.
Selectivity Index (C/A) 10 Indicates a favorable therapeutic window.

The precise mechanism of action for many anticoccidial drugs involves interfering with the parasite's metabolic pathways or cellular integrity. While the specific molecular target of this compound's anticoccidial action is not fully elucidated, its effectiveness suggests it may disrupt critical processes unique to the parasite's lifecycle.

Modulation of Cellular Oxidative Stress Pathways

While direct studies on this compound's role in oxidative stress are limited, research on its stereoisomer, Diolmycin A2, provides significant insights. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance can lead to damage of vital cellular components like lipids, proteins, and DNA.

A study on secondary metabolites from marine bacteria identified Diolmycin A2, isolated from Bacillus badius, as a compound with strong antioxidant activity. Antioxidants can neutralize free radicals, thereby mitigating oxidative stress. The antioxidant potential of Diolmycin A2 was demonstrated through its hydrogen peroxide scavenging ability. Given that this compound and A2 are stereoisomers, differing only in the spatial arrangement of their atoms, it is plausible that this compound possesses similar antioxidant properties. This suggests a potential mechanism where this compound could protect host cells from oxidative damage that often occurs during parasitic infections and inflammatory responses.

The cellular response to oxidative stress is a complex process involving various signaling pathways and antioxidant enzymes like superoxide (B77818) dismutase. The ability of a compound to modulate these pathways can have significant therapeutic implications.

Regulation of Cellular Inflammatory Responses (e.g., Nitric Oxide Production)

Inflammation is a key biological response to infection and tissue damage. However, excessive inflammation can be detrimental. A key mediator in the inflammatory process is nitric oxide (NO), which, at high levels, can contribute to tissue damage. Many anti-inflammatory agents act by inhibiting the production of NO in cells like macrophages, often stimulated by substances such as lipopolysaccharide (LPS).

Significant evidence for the anti-inflammatory potential of the diolmycin class comes from studies on Diolmycin A2. In the same study that highlighted its antioxidant effects, Diolmycin A2 was found to strongly inhibit the production of nitric oxide in RAW 264.7 macrophage cells that were stimulated with LPS. This inhibition of NO production points to a direct anti-inflammatory effect. The study also noted that this inhibition occurred without significant cytotoxicity, suggesting a specific modulatory role rather than a general toxic effect.

The mechanism likely involves interference with inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of pro-inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS). By suppressing these pathways, this compound could reduce the inflammatory cascade associated with parasitic infections like coccidiosis.

Molecular Target Identification and Ligand-Target Interactions

Experimental Approaches for Uncovering Specific Biological Targets

Identifying the specific molecular target of a bioactive compound like this compound is crucial for understanding its mechanism of action and for rational drug development. Several experimental strategies are employed for this purpose.

Affinity-based methods are a direct approach to isolate and identify target proteins. These techniques rely on the binding affinity between the small molecule (ligand) and its protein target.

Affinity Chromatography: This involves immobilizing a modified version of this compound onto a solid support or matrix. A cell lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that bind to this compound are captured, while non-binding proteins are washed away. The captured target proteins can then be eluted and identified using techniques like mass spectrometry.

Affinity-based Probes: This method uses a chemically modified this compound probe, often containing a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group for covalent binding. This probe is incubated with cell lysates, and the tagged protein-ligand complexes are then captured and identified.

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can stabilize a target protein, making it more resistant to protease digestion. By treating cell lysates with a protease in the presence and absence of this compound, protected proteins can be identified by mass spectrometry as potential targets.

Genetic and genomic approaches can also provide clues to a drug's target by observing the phenotypic effects of genetic modifications. For instance, creating parasite strains that are resistant to this compound and then sequencing their genomes could reveal mutations in the target protein.

Insights into Binding Modes and Recognition Elements

Once a target is identified, understanding how this compound binds to it is the next critical step. This involves characterizing the binding mode and the specific molecular interactions that stabilize the ligand-target complex.

Molecular docking is a primary computational approach used to predict the preferred orientation of a ligand when bound to a target protein. Using the three-dimensional structures of both this compound and its target protein, docking simulations can model their interaction at the atomic level. These simulations can identify key recognition elements, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: The tendency of nonpolar groups on both the ligand and the protein to associate in an aqueous environment.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings, which are present in the indole (B1671886) and hydroxyphenyl moieties of this compound.

The results from molecular docking can guide further experimental work, such as site-directed mutagenesis, to confirm the importance of specific amino acid residues in the binding pocket. While specific docking studies for this compound are not extensively published, the presence of hydroxyl and amine groups, along with aromatic rings, suggests it is capable of forming a network of hydrogen bonds and hydrophobic/aromatic interactions within a complementary binding site. Analyzing these interactions provides a detailed picture of the ligand-target recognition process and is fundamental for optimizing the compound's affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound and its Congeners

The biological investigation of this compound and its naturally occurring analogs, Diolmycin A2, B1, and B2, has provided critical insights into the structural requirements for their bioactivity. Structure-activity relationship (SAR) studies, which analyze how a molecule's chemical structure relates to its biological function, have been pivotal in identifying the key chemical moieties and stereochemical features that govern the potency of this compound class. These studies primarily focus on the anticoccidial properties of the diolmycins, for which comparative data is most clearly established.

The four primary diolmycin congeners were isolated from Streptomyces sp. WK-2955 and evaluated for their ability to inhibit the growth of the protozoan parasite Eimeria tenella in vitro. The results of these comparative studies form the basis of our understanding of diolmycin SAR. The core structure consists of a 1,4-diaryl-2,3-butanediol scaffold. The variations among the congeners lie in the nature of the aryl groups and the stereochemistry of the diol backbone.

Importance of Specific Structural Moieties for Biological Potency (e.g., Indole Unit)

The most significant finding from the comparative analysis of diolmycin congeners is the crucial role of the indole moiety for potent biological activity. The indole nucleus is a prominent heterocyclic scaffold in many natural and synthetic molecules, known to be a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.

In the diolmycin series, the A-type congeners possess a 3-substituted indole ring at one terminus of the butanediol (B1596017) chain and a p-hydroxyphenyl group at the other. In contrast, the B-type congeners lack the indole unit entirely, featuring p-hydroxyphenyl groups at both ends.

The anticoccidial activity against E. tenella drops dramatically when the indole ring is replaced. This compound, which contains the indole unit, completely inhibited the formation of schizonts at a concentration as low as 0.02 µg/mL. However, Diolmycins B1 and B2, which substitute the indole with a second p-hydroxyphenyl group, required a concentration of 20 µg/mL to achieve the same effect. This represents a 1000-fold decrease in potency, unequivocally demonstrating that the indole moiety is a primary determinant of the compound's anticoccidial efficacy. The p-hydroxyphenyl group, while a component of the active structure, is a significantly less effective pharmacophore in this position compared to the indole ring.

CompoundStructureMinimum Inhibitory Concentration (vs. E. tenella)
This compound1-(3-indolyl)-4-(p-hydroxyphenyl)-erythro-2,3-butanediol0.02 µg/mL
Diolmycin A21-(3-indolyl)-4-(p-hydroxyphenyl)-threo-2,3-butanediol0.2 µg/mL
Diolmycin B11,4-di-(p-hydroxyphenyl)-erythro-2,3-butanediol20 µg/mL
Diolmycin B21,4-di-(p-hydroxyphenyl)-threo-2,3-butanediol20 µg/mL

Impact of Stereochemical Variations on Mechanistic Efficacy

Beyond the importance of the indole group, SAR studies reveal that the three-dimensional arrangement of the atoms, or stereochemistry, also has a profound impact on biological potency. The diolmycin core contains two adjacent stereogenic centers at the C-2 and C-3 positions of the butane (B89635) chain, giving rise to diastereomers. this compound possesses the erythro relative configuration, while Diolmycin A2 has the threo configuration.

When comparing the anticoccidial activities of these two stereoisomers, a clear preference for the erythro configuration emerges. This compound (erythro) displayed a minimum inhibitory concentration of 0.02 µg/mL against E. tenella. In contrast, Diolmycin A2 (threo) was ten-fold less potent, requiring a concentration of 0.2 µg/mL to inhibit parasite growth.

This difference in efficacy underscores that the specific spatial orientation of the two hydroxyl groups and the flanking indole and p-hydroxyphenyl moieties is critical for optimal interaction with the biological target. The erythro arrangement positions these functional groups in a conformation that is evidently more favorable for binding and eliciting the downstream anticoccidial effect. A similar, though less pronounced, trend is not observed between Diolmycins B1 (erythro) and B2 (threo), as both showed weak activity at the same concentration, suggesting the stereochemical influence is most pronounced in the presence of the highly active indole pharmacophore.

Advanced Analytical and Computational Methodologies in Diolmycin A1 Research

Chromatographic Techniques for Separation and Characterization (e.g., HPLC, UHPLC-MS/MS)

Chromatographic techniques are fundamental in the isolation and analysis of Diolmycin A1 from complex biological matrices. High-Performance Liquid Chromatography (HPLC) has been instrumental in the purification of this compound and its analogs. Preparative HPLC is a key step in obtaining pure samples of diolmycins from the fermentation broth of Streptomyces species.

Furthermore, HPLC, particularly when coupled with a chiral column, has been essential in resolving the stereochemistry of this compound. Research has shown that natural this compound exists as a 4:1 mixture of its (–) and (+) enantiomers. The absolute configurations of (+)- and (-)-Diolmycin A1 were established as (11S, 12R) and (11R, 12S), respectively, through asymmetric total synthesis and subsequent analysis using chiral HPLC.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution, sensitivity, and speed for the analysis of complex mixtures. In the context of metabolomics studies of Streptomyces, UHPLC-MS/MS is employed for the rapid and sensitive detection of secondary metabolites, including this compound. This technique allows for the efficient separation of various compounds in a crude extract, providing high-quality data for metabolite profiling and dereplication. The use of reversed-phase columns, such as C18, is common for the separation of such metabolites.

Table 1: Chromatographic Methods in this compound Research

Technique Application in this compound Research Key Findings References
Preparative HPLC Isolation and purification of this compound from Streptomyces fermentation broth. Enabled the separation of this compound, A2, B1, and B2.
Chiral HPLC Separation and characterization of this compound enantiomers. Determined that natural this compound is a 4:1 mixture of (–) and (+) enantiomers. Established absolute configurations.

Mass Spectrometry for Metabolite Profiling and Dereplication

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds. In this compound research, MS, often coupled with liquid chromatography (LC-MS), is vital for metabolite profiling and dereplication.

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. In studies of Streptomyces species, LC-MS-based metabolomics has been used to create a chemical profile of the secondary metabolites produced, including the putative identification of this compound in certain strains. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap mass spectrometer, provides accurate mass measurements, which are crucial for determining the elemental composition of a compound. For instance, this compound has been identified in extracts with a molecular formula of C₁₈H₁₉NO₃ and a molecular weight of 297.14.

Dereplication is the rapid identification of known compounds in a biological extract early in the drug discovery process to avoid their rediscovery. By comparing the accurate mass and MS/MS fragmentation patterns of a detected metabolite with databases of known natural products, researchers can quickly identify compounds like this compound. This metabolomics- and dereplication-guided approach helps to prioritize the isolation of novel bioactive compounds.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₈H₁₉NO₃
Molecular Weight 297.14

Computational Chemistry and Molecular Modeling for Mechanistic Insights

While specific computational studies on this compound are not extensively documented in the public literature, computational chemistry and molecular modeling offer powerful tools to investigate its properties and potential mechanisms of action. These in silico methods can provide insights at the atomic level that are often inaccessible through experimental techniques alone.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. This method is instrumental in structure-based drug design for hypothesizing the binding mode and affinity of a small molecule like this compound to a putative protein receptor. The process involves generating numerous possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding energy.

Although no specific docking studies for this compound have been published, this approach could be hypothetically employed to explore its interactions with potential biological targets. For example, if a protein target for its anticoccidial activity were identified, docking simulations could help elucidate the key amino acid residues involved in the interaction, providing a basis for understanding its mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are built by correlating calculated molecular descriptors (physicochemical, electronic, and steric properties) of a set of molecules with their experimentally measured activities.

There are no published QSAR models for this compound and its analogs. However, if a series of this compound derivatives with varying biological activities were synthesized, a QSAR study could be undertaken. Such a model could identify the key structural features of the this compound scaffold that are critical for its activity. This would enable the prediction of the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more effective compounds and streamlining the drug discovery process.

Ligand-Protein Docking Simulations

Omics-Based Approaches (e.g., Metabolomics, Comparative Genomics) in this compound Discovery

Omics-based approaches, which holistically study pools of biological molecules, have become invaluable in natural product discovery.

Metabolomics, the comprehensive study of metabolites in a biological system, has been directly applied to the study of this compound producing organisms. As mentioned, LC-MS-based metabolomics is used to profile the secondary metabolites of Streptomyces and other actinomycetes, leading to the dereplication of known compounds like this compound and the discovery of novel ones. This approach provides a snapshot of the organism's metabolic state and its capacity to produce bioactive compounds.

Comparative genomics involves comparing the genomic features of different organisms to understand their evolutionary relationships and functional differences. In the context of this compound, which is produced by actinomycetes like Streptomyces and Gordonia, comparative genomics can be used to identify the biosynthetic gene clusters (BGCs) responsible for its production. By comparing the genomes of this compound-producing and non-producing strains, researchers can pinpoint the set of genes that encode the enzymes for its biosynthetic pathway. This knowledge is foundational for efforts in synthetic biology and metabolic engineering to enhance the production of this compound or to generate novel analogs. Studies have noted that this compound is among several compounds isolated from both Streptomyces and Gordonia genera, suggesting the potential for horizontal gene transfer of the corresponding BGCs.

Table 3: Omics Approaches in this compound Research

Omics Field Application Relevance to this compound References
Metabolomics Chemical profiling of microbial extracts. Putative identification and dereplication of this compound in Streptomyces species.

Future Research Directions and Potential Applications

Elucidation of Currently Undefined Biosynthetic Steps and Regulatory Mechanisms

While Diolmycin A1 was first isolated from Streptomyces sp. WK-2955, aspects of its biosynthetic pathway and the mechanisms regulating its production remain to be fully defined. , It has been proposed that this compound is a plausible intermediate in the scytonemin (B610753) biosynthetic pathway, which is found in some cyanobacteria. , This hypothesis suggests that the biosynthesis involves the condensation of precursors derived from tryptophan and tyrosine, likely facilitated by enzymes homologous to ScyA and ScyB.

Future research must focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound in its native Streptomyces producer. , This would involve genome mining and sequencing, followed by gene inactivation experiments to confirm the function of each open reading frame within the cluster.

Furthermore, the regulatory networks governing this compound production are largely unknown. In Streptomyces, antibiotic biosynthesis is often controlled by complex regulatory cascades, including TetR family transcriptional regulators and small diffusible signaling molecules like γ-butyrolactones (GBLs). , Investigating these potential regulatory systems in Streptomyces sp. WK-2955 could lead to strategies for enhancing the production of this compound. Identifying specific regulatory genes, such as those analogous to the two-component system proposed for scytonemin regulation, will be critical for understanding how environmental or cellular signals trigger the production of the compound.

Discovery of Novel Biological Activities and Their Underlying Molecular Mechanisms

The primary reported biological activity of this compound is its potent anticoccidial effect against Eimeria tenella, including strains resistant to the ionophore antibiotic monensin. , The order of in vitro anticoccidial activity for the diolmycin family is A1 > A2 >> B1 = B2, highlighting the importance of the indole (B1671886) moiety for this effect. However, the full spectrum of its bioactivity is likely broader.

Recent studies on the closely related analogue, Diolmycin A2, have revealed significant antioxidant and anti-inflammatory properties. , , Diolmycin A2 was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting a potential role in modulating inflammatory pathways. , Given the structural similarity, it is a high priority to investigate whether this compound possesses similar or even more potent anti-inflammatory and antioxidant activities.

Future research should focus on screening this compound across a wide range of biological assays to uncover novel activities. This includes exploring its potential as an antimicrobial agent against various bacterial and fungal pathogens, as well as expanding upon initial findings of its cytotoxic effects. For any identified activity, elucidating the underlying molecular mechanism is paramount. For instance, if anti-inflammatory effects are confirmed, studies should aim to identify the specific protein targets and signaling pathways (e.g., NF-κB, MAPK) that are modulated by this compound. Conversely, while some diolmycins were found to be inactive in certain mammalian neuron assays, a broader screening against different neurological targets could still be warranted.

Table 1: Known and Potential Biological Activities of this compound and Related Analogues

Compound Reported Activity Potential Future Research Area Molecular Mechanism Focus
This compound Anticoccidial (against Eimeria tenella) , Anti-inflammatory, Antioxidant, Antimicrobial, Cytotoxic Inhibition of parasitic enzymes/pathways; Inhibition of NO synthase, modulation of inflammatory cascades (e.g., NF-κB).
Diolmycin A2 Anticoccidial, Antioxidant, Anti-inflammatory , Neuroprotective, Anticancer Inhibition of nitric oxide (NO) production.

| Diolmycin B1/B2 | Weak Anticoccidial | General bioactivity screening | Structure-activity relationship studies. |

Development of Chemoenzymatic and Biosynthetic Engineering Approaches for this compound Analogues

The generation of novel this compound analogues is a promising strategy for improving its potency, selectivity, and pharmacokinetic properties. Both chemoenzymatic synthesis and biosynthetic engineering offer powerful routes to achieve this structural diversification.

A chemoenzymatic approach combines the flexibility of chemical synthesis with the specificity of biocatalysis. , Once the biosynthetic enzymes for this compound are identified and characterized, they can be used as tools to create new molecules. For example, tailoring enzymes from the BGC, such as hydroxylases or potential glycosyltransferases, could be used to modify the this compound scaffold. Furthermore, enzymes like prenyltransferases could be employed to add various alkyl groups to the molecule, a strategy that has proven successful for diversifying other natural products like daptomycin. The total chemical synthesis of this compound has already been achieved, providing a foundation for creating synthetic precursors that can be acted upon by these biosynthetic enzymes. ,

Biosynthetic engineering involves the genetic manipulation of the this compound producer strain or the heterologous expression of its BGC in a more tractable host. , By altering the genes within the cluster—for instance, by swapping enzyme domains or inactivating specific tailoring steps—it may be possible to generate a library of novel analogues directly through fermentation. This approach is contingent on the prior identification and functional characterization of the complete this compound BGC.

This compound as a Chemical Probe for Fundamental Biological Pathway Interrogation

A chemical probe is a small molecule with high potency and selectivity that can be used to study the function of a specific protein or pathway within a complex biological system. Given its defined biological activities, this compound is an excellent candidate for development into such a tool. ,

Its effectiveness against monensin-resistant Eimeria tenella makes it a valuable probe for investigating novel targets and mechanisms of action in this parasite. By studying how this compound inhibits parasite growth, researchers could uncover essential biological pathways in Eimeria that are distinct from those targeted by existing drugs, potentially revealing new strategies for combating coccidiosis.

Should the anti-inflammatory activity of this compound be confirmed, it could serve as a chemical probe to dissect the intricate signaling networks that control inflammation. For example, it could be used to study the regulation of inducible nitric oxide synthase (iNOS) and the upstream signaling events in macrophages. By using this compound to selectively perturb these pathways, scientists can gain a deeper understanding of the molecular basis of inflammatory responses.

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Diolmycin A2
Diolmycin B1
Diolmycin B2
Monensin
Nitric Oxide
Scytonemin
Tryptophan
p-Hydroxyphenylpyruvate
γ-Butyrolactones (GBLs)

Q & A

Q. What established protocols are recommended for synthesizing and purifying Diolmycin A1 to ensure reproducibility?

To standardize synthesis, employ multi-step organic reactions (e.g., esterification, cyclization) with rigorous monitoring via TLC and HPLC. Purification should involve column chromatography followed by recrystallization, with purity verified by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Document solvent ratios, temperature gradients, and catalyst concentrations to mitigate batch variability .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Use HPLC with a C18 column (UV detection at 254 nm) for purity assessment (>95%). Structural confirmation requires 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and functional groups. Pair with FT-IR to identify key bonds (e.g., carbonyl stretches). Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial activity while minimizing false positives?

Implement dose-response curves (0.1–100 µM) in triplicate, using standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923). Include vehicle and positive controls (e.g., vancomycin). Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to differentiate selective activity. Normalize data using Z-factor statistical validation to account for plate variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Conduct a systematic review to identify variables such as solvent carriers (DMSO vs. aqueous), microbial inoculation density, or incubation times. Replicate conflicting studies under harmonized conditions, and perform sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-reference with omics data (e.g., transcriptomics) to identify model-specific response pathways .

Q. What experimental design optimizes the assessment of this compound’s efficacy in vivo while addressing ethical and translational limitations?

Use a blinded, randomized controlled trial in murine models with pharmacokinetic profiling (plasma/tissue sampling at 0, 6, 12, 24h). Include sham and disease-control groups. Apply the 3Rs principle (Replacement, Reduction, Refinement) for ethical compliance. Validate findings in ex vivo organoids to bridge in vitro-in vivo gaps .

Q. What mechanistic studies are required to elucidate this compound’s target engagement and resistance pathways?

Employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., bacterial ribosomes). For resistance profiling, perform serial passage experiments under sub-MIC conditions, followed by whole-genome sequencing of evolved strains. Use CRISPR-Cas9 knockouts to confirm target essentiality .

Q. How can researchers evaluate this compound’s stability under physiological conditions for formulation studies?

Conduct accelerated stability tests (40°C/75% RH for 6 months) with LC-MS monitoring. Assess pH-dependent degradation (1–10) and light sensitivity. Use Franz diffusion cells to measure permeability in synthetic membranes. Apply Arrhenius modeling to predict shelf-life .

Q. What strategies validate the synergistic effects of this compound with existing antibiotics?

Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use isobolographic analysis to distinguish additive vs. synergistic interactions. Validate in biofilm models with confocal microscopy to quantify biomass reduction. Correlate with efflux pump inhibition assays (e.g., ethidium bromide accumulation) .

Methodological and Data Analysis Questions

Q. How should researchers address discrepancies in spectral data interpretation for novel this compound derivatives?

Establish a reference database of synthetic intermediates with annotated NMR shifts. Use computational tools (e.g., ACD/Labs or MestReNova) to predict spectra for proposed structures. Engage in peer validation via inter-laboratory comparisons to reduce subjective bias .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity and antimicrobial activity in tandem?

Apply a mixed-effects model to account for inter-experiment variability. Use hierarchical clustering to group compounds by IC₅₀/MIC ratios. For multi-parametric data (e.g., cytotoxicity + biofilm inhibition), employ principal component analysis (PCA) to identify dominant efficacy drivers .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical guidelines when using animal models for this compound studies?

Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include detailed husbandry conditions (e.g., diet, enrichment) in publications. Share raw data via repositories like Figshare to enable meta-analyses .

Q. What steps mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) like reaction pH and agitation speed. Use orthogonal analytical methods (e.g., NMR + HRMS) for batch release. Store batches under inert conditions with stability-indicating assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.